Lipophilicity Comparison: 2-Propylmorpholine Exhibits Higher Calculated LogP Than Morpholine Parent
2-Propylmorpholine exhibits a calculated LogP value of 1.17 [1]. This value represents a measurable increase in lipophilicity relative to unsubstituted morpholine (experimental LogP = -0.86), indicating enhanced membrane permeability potential and altered distribution characteristics [2]. The propyl substituent at the C2 position contributes approximately two LogP units of increased hydrophobicity compared to the parent scaffold, a difference that can substantially influence compound partitioning in biological systems and extraction behavior in synthetic workups.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.17 (calculated) |
| Comparator Or Baseline | Morpholine (unsubstituted parent): LogP = -0.86 (experimental) |
| Quantified Difference | ΔLogP ≈ 2.03 units (increased lipophilicity) |
| Conditions | Calculated value from Chembase database; morpholine comparator value from PubChem experimental data |
Why This Matters
A LogP difference of approximately 2 units translates to roughly 100-fold difference in octanol-water partition coefficient, directly impacting compound handling in liquid-liquid extraction, chromatographic retention time, and in silico predictions of membrane permeability.
- [1] Chembase.cn. (n.d.). 2-propylmorpholine substance data (ID: 523774). View Source
- [2] PubChem. (n.d.). Morpholine (CID 5202). View Source
